Proxibarbal - 42013-23-0

Proxibarbal

Catalog Number: EVT-10916738
CAS Number: 42013-23-0
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proxibarbal is a member of barbiturates.
Proxibarbal is a derivative of barbiturates, which has been used to treat migraines. Proxibarbal was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.
Source and Classification

Proxibarbal is classified under the category of barbiturates, which are central nervous system depressants. These compounds are derived from barbituric acid and are known for their ability to induce sedation, relieve anxiety, and control seizures. Barbiturates have historically been used in the treatment of insomnia and as anesthetics, although their use has declined due to the development of safer alternatives.

Synthesis Analysis

Methods of Synthesis

The synthesis of Proxibarbal typically involves several steps that can include the formation of the pyrrole ring followed by functionalization to achieve the desired quinoline structure. Common methods include:

  1. Cyclization Reactions: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the core pyrrole structure.
  2. Functional Group Modifications: Subsequent reactions may involve alkylation or acylation to introduce phenyl groups or other substituents necessary for activity.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing: Heating reactions under reflux conditions to drive reactions to completion.
  • Chromatography: Utilizing thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purification and analysis of intermediates and final products.
Molecular Structure Analysis

Structure Data

Proxibarbal has a complex molecular structure characterized by a fused pyrrole and quinoline system. The molecular formula is C16H14N2OC_{16}H_{14}N_{2}O, with a molecular weight of approximately 250.3 g/mol.

  • Key Structural Features:
    • A phenyl group attached to the pyrrole ring.
    • A carbonyl group contributing to its biological activity.

Visualization

The three-dimensional structure can be analyzed using molecular modeling software, providing insights into its binding interactions with biological targets.

Chemical Reactions Analysis

Reactions Involved

Proxibarbal participates in various chemical reactions that can modify its activity:

  • Hydrolysis: Under certain conditions, Proxibarbal can hydrolyze, affecting its pharmacokinetics.
  • Oxidation: The compound may undergo oxidation reactions that can alter its efficacy and safety profile.

Technical Details

Reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm product identity and purity.

Mechanism of Action

Proxibarbal exerts its pharmacological effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system.

Process Details

  1. GABA Receptor Interaction: Proxibarbal enhances GABAergic transmission, leading to increased inhibitory neurotransmission.
  2. Sedative Effects: This action results in sedation, anxiolysis, and anticonvulsant effects.

Data from pharmacokinetic studies indicate that Proxibarbal's half-life varies based on dosage forms but generally supports its use in clinical applications requiring rapid onset sedation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Melting Point: The melting point is reported around 180-185 °C, indicating good thermal stability.

Chemical Properties

  • Solubility: Proxibarbal is soluble in organic solvents like ethanol but less so in water.
  • Stability: The compound exhibits stability under normal storage conditions but may degrade upon prolonged exposure to light or moisture.

Relevant analyses often include stability studies under various environmental conditions to ensure efficacy over time.

Applications

Proxibarbal has several scientific uses:

  • Anticonvulsant Therapy: Used in managing seizure disorders due to its ability to enhance GABAergic activity.
  • Research Tool: Employed in neuropharmacological studies to understand GABA receptor dynamics.
  • Potential Anesthetic Agent: Investigated for use in anesthesia protocols due to its sedative properties.
Historical Development and Regulatory Trajectory of Proxibarbal

Origins and Synthesis within the Barbiturate Class

Proxibarbal emerged from systematic structural modifications of barbituric acid (2,4,6-trioxohexahydropyrimidine), first synthesized by Adolf von Baeyer in 1864 through the condensation of urea and malonic acid [8] [9]. As a 5,5-disubstituted barbiturate, Proxibarbal features a 5-(2-hydroxypropyl)-5-(prop-2-en-1-yl) side chain configuration (chemical formula: C₁₀H₁₄N₂O₄; molecular weight: 226.23 g/mol) [3] [9]. This molecular architecture positioned it within the intermediate-acting barbiturate subclass, characterized by onset durations of 30-45 minutes and clinical effects persisting for 4-6 hours [1] [4].

The compound's synthesis followed established barbiturate design principles where:

  • Lipophilicity modulation: The allyl group enhanced membrane permeability, accelerating central nervous system penetration
  • Metabolic vulnerability: The secondary alcohol (2-hydroxypropyl) group facilitated hepatic glucuronidation, promoting shorter half-lives than phenobarbital derivatives
  • Receptor binding optimization: Both substituents at C5 maximized affinity for GABAₐ receptor α/β subunit interfaces [4] [9].

Proxibarbal’s pharmacological profile reflected deliberate engineering to balance hypnotic potency with reduced accumulation risk compared to long-acting predecessors like barbital [1] [8].

Table 1: Structural and Pharmacokinetic Comparison of Select Barbiturates

CompoundC5 SubstituentsDuration ClassPrimary Clinical Indication
BarbitalDiethylLong-acting (>6 hours)Sedative
PhenobarbitalEthyl-phenylLong-actingAnticonvulsant
AmobarbitalEthyl-isoamylIntermediate-actingPre-anesthetic sedation
SecobarbitalAllyl-methylbutylShort-acting (2-4 hours)Hypnotic
ProxibarbalAllyl-(2-hydroxypropyl)Intermediate-actingMigraine prophylaxis

Regulatory Approval Context in France (1960s–1980s)

Proxibarbal received market authorization in France during the 1960s—an era characterized by evolving pharmacovigilance frameworks following the thalidomide catastrophe (1961) [2]. France’s regulatory environment during this period exhibited three defining features relevant to Proxibarbal:

  • Preclinical requirements: Mandatory acute toxicity studies and preliminary addiction liability assessments, yet no chronic toxicity or teratogenicity protocols
  • Clinical evidence standards: Acceptance of open-label studies and clinician testimonials for efficacy claims, particularly for symptomatic conditions like migraine
  • Post-marketing surveillance: Passive adverse event reporting systems without systematic signal detection methodologies [2] [8].

This regulatory milieu permitted Proxibarbal’s approval based primarily on demonstrated efficacy in tension-type headache and migraine management, aligning with therapeutic niche-filling strategies for barbiturates as benzodiazepines gained dominance for anxiety and insomnia [1] [4]. The compound maintained availability through the 1970s–1980s despite emerging safety concerns about barbiturate dependence, reflecting France’s incremental adoption of risk-benefit reevaluation processes compared to contemporaneous US FDA initiatives [2] [3].

Table 2: French Regulatory Milestones for Central Nervous System Drugs (1960–1990)

TimeframeRegulatory EnvironmentBarbiturate Status
1960–1965Minimal preapproval toxicity requirementsMultiple new barbiturates approved
1965–1975Enhanced adverse reaction reporting systemsWarnings added for dependence risks
1975–1985Comparative efficacy requirementsWithdrawals of sedative-hypnotic barbiturates begin
1985–1990Risk-benefit reassessments for older agentsProxibarbal withdrawn (1980s)

Withdrawal from Clinical Use: Immunoallergic Thrombocytopenia as a Catalyst

Proxibarbal’s market exit during the 1980s directly resulted from post-marketing observations of immunoallergic thrombocytopenia—a rare but life-threatening adverse reaction characterized by acute platelet destruction [3] [5] [10]. The pathogenesis involved:

  • Drug-dependent antibody formation: IgG antibodies recognizing neoantigens on platelet glycoprotein complexes (GPIIb/IIIa or GPIb/IX) only in Proxibarbal’s presence
  • Peripheral destruction mechanism: Opsonized platelets undergo splenic and hepatic clearance, causing precipitous declines (<20,000/μL)
  • Clinical presentation: Mucocutaneous bleeding, petechiae, or fatal hemorrhage 5–10 days post-exposure [5] [7].

Pharmacovigilance analyses confirmed Proxibarbal as the causative agent through:

  • Temporal association between drug initiation and thrombocytopenia onset
  • Platelet recovery upon discontinuation
  • Exclusion of alternative etiologies (e.g., sepsis, autoimmune disorders)
  • Positive in vitro drug-dependent antibody testing [3] [10].

This reaction represented a class-uncharacteristic toxicity, as conventional barbiturate adverse effects centered on respiratory depression, hepatic enzyme induction, and dependence—not hematological immunotoxicity [1] [4]. The irreversible nature of this immunological reaction and absence of predictive biomarkers necessitated withdrawal, despite the compound’s therapeutic efficacy in migraine management [3] [7].

Comparative Analysis with Contemporary Barbiturate Derivatives

Proxibarbal’s trajectory diverged significantly from clinically persistent barbiturates due to its indication specificity and safety profile:

  • Therapeutic Niche Contrasts:
  • Phenobarbital: Retained antiepileptic utility due to favorable risk-benefit in refractory epilepsy, particularly in resource-limited settings [4] [9]
  • Methohexital/Thiopental: Maintained roles in anesthesia induction (ultra-short action) and status epilepticus management [1] [4]
  • Butalbital: Continued in combination products for tension headaches under restricted use protocols [1] [4]Proxibarbal targeted migraine monotherapy—a therapeutic area with emerging alternatives (ergot alkaloids, later triptans), reducing tolerance for safety concerns [3].

  • Metabolic Safety: Unlike hepatotoxic amobarbital (withdrawn in Norway 1980) or porphyrogenic secobarbital, Proxibarbal exhibited no significant hepatic/metabolic toxicity [2] [4]
  • Withdrawal Triggers: Cyclobarbital and amobarbital withdrawals (1980s) primarily addressed overdose/dependence risks—not immunological phenomena [2]
  • Thrombocytopenia Uniqueness: Among ≈50 clinically used barbiturates, Proxibarbal was singularly associated with immune thrombocytopenia as a withdrawal catalyst [3] [5].

  • Structural Correlates:The allyl-hydroxypropyl configuration may have facilitated haptenization or immune complex formation distinct from alkyl/aryl-substituted analogs. Contemporary structure-toxicity models suggest metabolites binding platelet glycoproteins to create immunogenic epitopes—a mechanism observed with quinidine/vancomycin but rarely barbiturates [7] [10].

Properties

CAS Number

42013-23-0

Product Name

Proxibarbal

IUPAC Name

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16)

InChI Key

VNLMRPAWAMPLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.